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Compound of Interest

2-Fluoro-6-phenoxyphenylboronic
Compound Name: o
aci

cat. No.: B1336661

CAS Number: 1056372-58-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-
phenoxyphenylboronic acid, a synthetic building block with potential applications in medicinal
chemistry and materials science. Due to the limited availability of specific experimental data for
this compound, this guide also includes information on closely related compounds and general
protocols to provide a foundational understanding for researchers.

Chemical and Physical Properties

2-Fluoro-6-phenoxyphenylboronic acid is an organoboron compound characterized by a
phenyl ring substituted with a fluorine atom, a phenoxy group, and a boronic acid moiety. Such
structures are of interest in drug discovery due to the unique properties conferred by the
fluorine atom and the versatile reactivity of the boronic acid group.[1][2]

Table 1: General and Physicochemical Properties of 2-Fluoro-6-phenoxyphenylboronic acid
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Property Value Source(s)
CAS Number 1056372-58-7 [31[4]
Molecular Formula C12H10BFO3 [3]
Molecular Weight 232.02 g/mol

Appearance Clear oily liquid [3]
Purity >95-97%

Storage Room temperature, sealed well  [3]
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Spectroscopic Data

Experimental spectroscopic data for 2-Fluoro-6-phenoxyphenylboronic acid is not readily
available in the public domain. The following represents predicted data based on the analysis
of similar compounds.

Table 2: Predicted Spectroscopic Data for 2-Fluoro-6-phenoxyphenylboronic acid
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Technique

Predicted Peaks/Signals

1H NMR

Signals corresponding to aromatic protons, with
splitting patterns influenced by the fluorine and
phenoxy substituents. A broad singlet for the

boronic acid protons is also expected.

13C NMR

Resonances for the carbon atoms of the two
aromatic rings and the carbon atom attached to
the boron. The carbon attached to the fluorine

will show a characteristic doublet.

F NMR

A singlet or multiplet in the typical range for an

aryl fluoride.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the
molecular weight, along with characteristic
fragmentation patterns such as the loss of water

or the boronic acid group.

Infrared (IR) Spectroscopy

Strong, broad O-H stretching band for the
boronic acid, C-O stretching for the ether

linkage, and C-F stretching bands.

Experimental Protocols

While specific experimental protocols for 2-Fluoro-6-phenoxyphenylboronic acid are not

detailed in the literature, the following sections provide representative methodologies for its

synthesis and a key application.

Proposed Synthesis

A plausible synthetic route for 2-Fluoro-6-phenoxyphenylboronic acid involves a lithium-

halogen exchange followed by borylation. This is a common method for the synthesis of

arylboronic acids.

Protocol: Synthesis of 2-Fluoro-6-phenoxyphenylboronic acid

Disclaimer: This is a generalized protocol and may require optimization.
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Materials:

1-Bromo-2-fluoro-6-phenoxybenzene (starting material)
e Anhydrous tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Triisopropyl borate

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Procedure:

e Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-fluoro-6-
phenoxybenzene in anhydrous THF.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains
below -70 °C.

o Stir the mixture at -78 °C for 1 hour.

» Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature below -70
°C.

 Allow the reaction mixture to warm slowly to room temperature and stir overnight.

e Quench the reaction by adding 1 M HCI and stir vigorously for 1 hour.

o Separate the organic layer and extract the aqueous layer with ethyl acetate.
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
» Concentrate the solution under reduced pressure to obtain the crude product.

» Purify the crude product by a suitable method, such as column chromatography or
recrystallization.
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Caption: Proposed synthesis workflow for 2-Fluoro-6-phenoxyphenylboronic acid.
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Suzuki-Miyaura Cross-Coupling

A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to
form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis,
particularly in the development of pharmaceuticals.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 2-Fluoro-6-
phenoxyphenylboronic acid

Disclaimer: This is a generalized protocol and the catalyst, ligand, base, and solvent may
require optimization for specific substrates.

Materials:

e Aryl halide (e.qg., aryl bromide or iodide)

e 2-Fluoro-6-phenoxyphenylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)s or PdClz(dppf))
o Base (e.g., K2COs, Cs2CO0s, or KzPOa)

e Anhydrous solvent (e.g., toluene, dioxane, or DMF)
e Inert gas (argon or nitrogen)

Procedure:

o To areaction vessel, add the aryl halide (1 equivalent), 2-Fluoro-6-phenoxyphenylboronic
acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3
equivalents).

e Purge the vessel with an inert gas.
e Add the anhydrous solvent via syringe.

e Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
reaction is complete (monitor by TLC or GC-MS).
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Cool the mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Boronic acids are a valuable class of compounds in medicinal chemistry.[5] The boronic acid
moiety can act as a transition state analog inhibitor of serine proteases and can form reversible
covalent bonds with active site serine residues. The incorporation of a fluorine atom can
enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1]
While no specific biological activities have been reported for 2-Fluoro-6-
phenoxyphenylboronic acid, its structural motifs suggest its potential as a building block for
the synthesis of novel bioactive molecules.

Signaling Pathways

Currently, there is no published research detailing the modulation of any specific signaling
pathways by 2-Fluoro-6-phenoxyphenylboronic acid. Research in this area would be
necessary to elucidate any potential biological effects.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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